molecular formula C11H13ClO4 B14411830 2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid CAS No. 81156-94-7

2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid

Katalognummer: B14411830
CAS-Nummer: 81156-94-7
Molekulargewicht: 244.67 g/mol
InChI-Schlüssel: WBBWAOMZAYZTEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a dihydroxy-methylbutanoic acid structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with a suitable dihydroxy-methylbutanoic acid precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in a solvent like methanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its dihydroxy-methylbutanoic acid structure differentiates it from other chlorophenyl derivatives, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

81156-94-7

Molekularformel

C11H13ClO4

Molekulargewicht

244.67 g/mol

IUPAC-Name

2-(4-chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid

InChI

InChI=1S/C11H13ClO4/c1-11(16,6-13)9(10(14)15)7-2-4-8(12)5-3-7/h2-5,9,13,16H,6H2,1H3,(H,14,15)

InChI-Schlüssel

WBBWAOMZAYZTEU-UHFFFAOYSA-N

Kanonische SMILES

CC(CO)(C(C1=CC=C(C=C1)Cl)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.